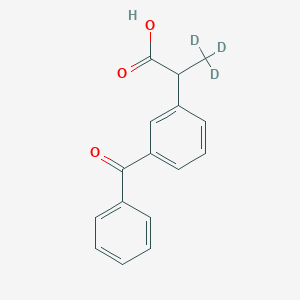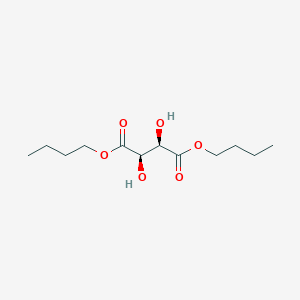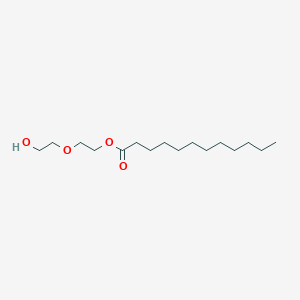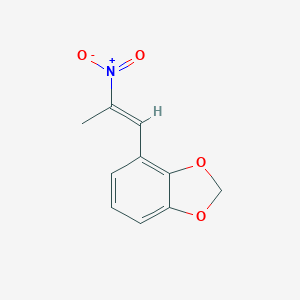
4-(2-Nitro-1-propenyl)-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Nitro-1-propenyl)-1,3-benzodioxole is an organic compound that belongs to the class of nitrostyrenes It is characterized by the presence of a nitro group attached to a propenyl chain, which is further connected to a benzodioxole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitro-1-propenyl)-1,3-benzodioxole typically involves the Henry reaction (also known as the nitroaldol reaction). This reaction is carried out by reacting benzodioxole with nitroethane in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for large-scale production.
化学反応の分析
Types of Reactions
4-(2-Nitro-1-propenyl)-1,3-benzodioxole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminium hydride (LAH) or hydrogen gas with a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding nitro compounds or carboxylic acids.
Substitution: The propenyl chain can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LAH), hydrogen gas with palladium catalyst
Oxidation: Potassium permanganate, chromium trioxide
Substitution: Halogens, alkylating agents
Major Products Formed
Reduction: 4-(2-Amino-1-propenyl)-1,3-benzodioxole
Oxidation: this compound derivatives
Substitution: Various substituted benzodioxole derivatives
科学的研究の応用
4-(2-Nitro-1-propenyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Nitro-1-propenyl)-1,3-benzodioxole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
1-Phenyl-2-nitropropene (P2NP): Similar structure with a phenyl ring instead of a benzodioxole ring.
2-Methoxy-4-(2-nitro-1-propenyl)phenol: Similar nitropropenyl group attached to a methoxyphenol ring.
Uniqueness
4-(2-Nitro-1-propenyl)-1,3-benzodioxole is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-5H,6H2,1H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOGDLITZIVKQY-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C2C(=CC=C1)OCO2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C2C(=CC=C1)OCO2)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424869 |
Source


|
| Record name | AC1O6WGH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86029-47-2 |
Source


|
| Record name | AC1O6WGH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

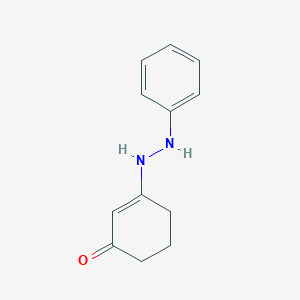
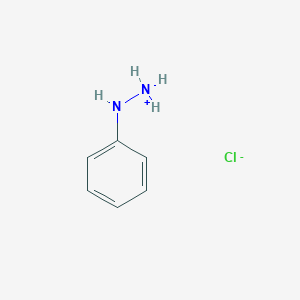
![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)
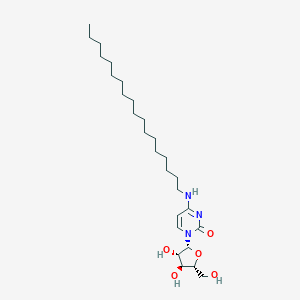
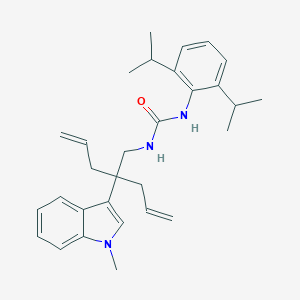
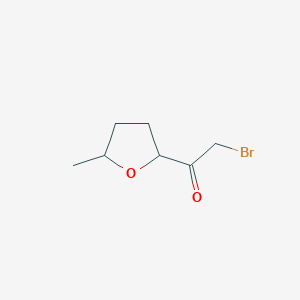

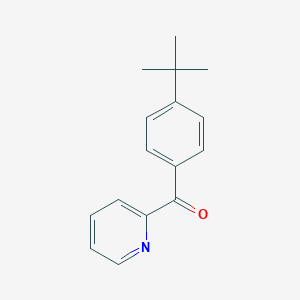
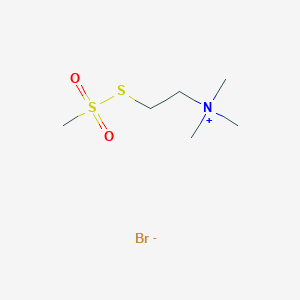
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)
